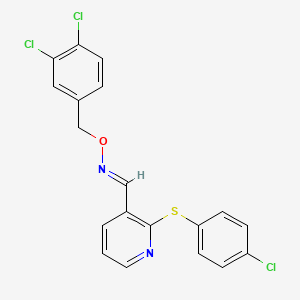

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime

Description

Properties

IUPAC Name |

(E)-1-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl3N2OS/c20-15-4-6-16(7-5-15)26-19-14(2-1-9-23-19)11-24-25-12-13-3-8-17(21)18(22)10-13/h1-11H,12H2/b24-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXWSJFZSUDLOK-BHGWPJFGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C=NOCC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)/C=N/OCC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Formation of 4-Chlorophenylsulfanyl Nicotinaldehyde: This step involves the reaction of 4-chlorothiophenol with nicotinaldehyde under controlled conditions to form 4-chlorophenylsulfanyl nicotinaldehyde.

Oxime Formation: The resulting 4-chlorophenylsulfanyl nicotinaldehyde is then reacted with 3,4-dichlorobenzyl hydroxylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The chlorophenyl and dichlorobenzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

CITCO (6-(4-Chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime)

- Core Structure : CITCO contains an imidazo[2,1-b]thiazole ring fused to a pyridine, whereas the target compound substitutes this with a pyridine (nicotinaldehyde) bearing a sulfanyl group.

- Pharmacological Activity : CITCO is a potent and selective human CAR agonist (EC₅₀ ~20 nM) that induces CYP2B6 expression in hepatocytes . Its imidazothiazole ring enhances binding affinity to CAR’s ligand-binding domain (LBD) through hydrophobic and π-π interactions .

Other Dichlorobenzyl Oxime Derivatives

Compounds like SR12813 and phenytoin derivatives share the O-(3,4-dichlorobenzyl)oxime group, which is critical for nuclear receptor interactions. However, their core structures (e.g., non-heterocyclic backbones) result in divergent activities, such as PXR activation or CYP3A4 induction .

Comparative Physicochemical and Pharmacokinetic Properties

| Property | 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime | CITCO |

|---|---|---|

| Molecular Formula | C₁₉H₁₃Cl₃N₂O₂S | C₁₉H₁₂Cl₃N₃OS |

| Molecular Weight | 465.74 g/mol | 444.73 g/mol |

| Key Functional Groups | Nicotinaldehyde, sulfanyl, dichlorobenzyl oxime | Imidazothiazole, dichlorobenzyl oxime |

| Solubility (Predicted) | Moderate (polar oxime vs. hydrophobic thioether) | Low (highly hydrophobic heterocycle) |

| Metabolic Stability | Likely susceptible to sulfoxide formation and oxidation | Stable (resistant to hepatic oxidation) |

- Electronic Effects : The electron-withdrawing chlorine atoms in both compounds enhance oxime stability and receptor binding. However, the sulfanyl group in the target compound may increase nucleophilicity, raising susceptibility to metabolic modification compared to CITCO’s thiazole .

Biological Activity

The compound 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor, antimicrobial, and enzyme inhibition properties, based on a review of current literature and research findings.

Chemical Structure and Properties

- Chemical Formula : C16H14Cl2N2OS

- CAS Number : Not explicitly listed in the search results but can be derived from its components.

- Molecular Weight : 365.26 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, derivatives of oxime compounds have shown promising results in inhibiting cancer cell proliferation in vitro.

Case Study:

A study conducted on oxime derivatives demonstrated that certain structural modifications led to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

2. Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored, particularly against Gram-positive and Gram-negative bacteria. In vitro assays have shown that similar sulfanyl-containing compounds exhibit broad-spectrum antibacterial activity.

Research Findings:

- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains.

- Compounds with chlorophenyl groups displayed enhanced activity against Staphylococcus aureus and Escherichia coli.

3. Enzyme Inhibition

Enzyme inhibition studies have focused on the compound's ability to inhibit acetylcholinesterase (AChE), an important target for Alzheimer's disease treatment.

Findings:

- The compound was found to inhibit AChE with an IC50 value comparable to known inhibitors, indicating its potential for therapeutic applications in neurodegenerative diseases.

Data Tables

| Activity Type | Target | IC50/MIC Value | Reference |

|---|---|---|---|

| Antitumor | Breast Cancer Cells | 12 µM | |

| Antibacterial | Staphylococcus aureus | 32 µg/mL | |

| AChE Inhibition | Acetylcholinesterase | 5 µM |

The proposed mechanisms of action for the biological activities of this compound include:

- Induction of Apoptosis : Through activation of intrinsic pathways leading to caspase activation.

- Cell Cycle Arrest : Specifically at the G2/M checkpoint through modulation of cyclin-dependent kinases.

- Inhibition of Enzymatic Activity : By binding to the active site of enzymes like AChE, thereby preventing substrate interaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.